molecular formula C16H19FN2OS B2732829 Cyclopentyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851806-66-1

Cyclopentyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2732829
CAS RN: 851806-66-1
M. Wt: 306.4
InChI Key: GJYOSLSDYPUQOR-UHFFFAOYSA-N
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Description

Cyclopentyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a chemical compound with the molecular formula C16H19FN2OS. It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI code. For this compound, the SMILES string is O=C (C1CCCC1)C2=CC=CC=C2F and the InChI code is 1S/C12H13FO/c13-11-8-4-3-7-10 (11)12 (14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable information about its reactivity and behavior under different conditions. For this compound, it is a liquid at room temperature . More detailed properties like boiling point, density, etc., are not available in the sources I found.

Scientific Research Applications

Catalyst-Free Synthesis Techniques

A study detailed an efficient approach for the regioselective synthesis of related heterocyclic compounds, using a catalyst- and solvent-free method, highlighting the importance of these compounds in synthetic chemistry and potential applications in developing pharmaceuticals and materials with specific properties (Moreno-Fuquen et al., 2019).

Histamine H3-Receptor Antagonists

Research on Cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone (Ciproxifan), a related compound, explores its use as a novel reference antagonist for the histamine H3 receptor. This highlights the exploration of similar compounds in the development of therapeutic agents targeting histamine receptors (Stark, 2000).

Advanced Synthetic Procedures

A dipolar cycloaddition reaction was utilized to synthesize novel P2X7 antagonists, demonstrating the compound's relevance in synthesizing therapeutically significant molecules. This method involves creating complex structures that could lead to new drug discoveries (Chrovian et al., 2018).

Methodologies for Synthesizing Fluorinated Compounds

Another study presented a methodology for the synthesis of fluorinated analogs of significant fluorophores, showcasing the compound's utility in creating materials with enhanced photostability and improved spectroscopic properties. This research can impact the development of advanced materials for imaging and diagnostic purposes (Woydziak et al., 2012).

Soil Metabolism Studies

Investigation into the metabolism of isoxaflutole, a structurally related herbicide, in corn fields across different soil textures, provides insights into the environmental fate of such compounds. Understanding how these compounds degrade in soil can inform safer agricultural practices and environmental preservation strategies (Rouchaud et al., 2002).

properties

IUPAC Name

cyclopentyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS/c17-14-8-4-3-7-13(14)11-21-16-18-9-10-19(16)15(20)12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYOSLSDYPUQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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